![molecular formula C10H13N5O2S B4655919 4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4655919.png)
4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
Overview
Description
4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse pharmacological properties.
Mechanism of Action
The mechanism of action of 4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. For example, the antimicrobial activity of this compound is thought to be mediated by its ability to disrupt the bacterial cell membrane, while its anticancer activity may be attributed to its ability to induce apoptosis or inhibit cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide vary depending on the specific pharmacological activity studied. For instance, the compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been reported to exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide in lab experiments is its broad range of pharmacological activities, which makes it suitable for studying different disease processes. Moreover, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it challenging to interpret the results of some experiments.
Future Directions
There are several future directions for research on 4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide. One area of interest is the development of more potent and selective derivatives of this compound for specific pharmacological applications. Another area of research is the elucidation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential toxicity. Finally, the development of novel drug delivery systems for this compound may improve its bioavailability and efficacy.
Scientific Research Applications
4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has been extensively studied for its potential applications in the field of drug discovery and development. It has been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. Moreover, this compound has been shown to inhibit the activity of various enzymes, such as carbonic anhydrase, acetylcholinesterase, and tyrosinase, which are involved in several disease processes.
properties
IUPAC Name |
4-amino-N-[2-(thiophen-2-ylmethylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S/c11-9-8(14-17-15-9)10(16)13-4-3-12-6-7-2-1-5-18-7/h1-2,5,12H,3-4,6H2,(H2,11,15)(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDZVYYPARUXOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCCNC(=O)C2=NON=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furazan-3-carboxylic acid, 4-amino-, [2-[(thiophen-2-ylmethyl)amino]ethyl]amide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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